molecular formula C11H18N4 B1488531 4-(Piperazin-1-yl)-6-propylpyrimidine CAS No. 1248762-42-6

4-(Piperazin-1-yl)-6-propylpyrimidine

Numéro de catalogue: B1488531
Numéro CAS: 1248762-42-6
Poids moléculaire: 206.29 g/mol
Clé InChI: PPHWHERHCIWWIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Piperazin-1-yl)-6-propylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring at the 4-position and a propyl group at the 6-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Piperazine-containing compounds are widely explored in drug discovery due to their versatility in modulating receptor affinity and pharmacokinetic profiles . The propyl substituent may enhance membrane permeability compared to shorter alkyl chains, while avoiding excessive hydrophobicity associated with longer chains like butyl .

Propriétés

Numéro CAS

1248762-42-6

Formule moléculaire

C11H18N4

Poids moléculaire

206.29 g/mol

Nom IUPAC

4-piperazin-1-yl-6-propylpyrimidine

InChI

InChI=1S/C11H18N4/c1-2-3-10-8-11(14-9-13-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3

Clé InChI

PPHWHERHCIWWIC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC=N1)N2CCNCC2

SMILES canonique

CCCC1=CC(=NC=N1)N2CCNCC2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Structure : Pyrimidine core with a piperazine group at position 6 and a butyl chain at position 4.
  • Applications : Explored in pharmaceutical research and material science for its balanced solubility and bioavailability .

6-(4-Propylpiperazin-1-yl)pyridin-3-amine

  • Structure : Pyridine core (vs. pyrimidine) with a propyl-piperazine group at position 5.
  • Key Differences : The pyridine core lacks the dual nitrogen atoms of pyrimidine, altering electronic properties and hydrogen-bonding interactions. This may reduce binding affinity to enzymes or receptors requiring pyrimidine-specific recognition .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • The methyl group offers lower steric hindrance than propyl, possibly enhancing target engagement in confined binding pockets .

Substituent Effects on Pharmacological Activity

Alkyl Chain Length

  • Propyl vs. Butyl : Propyl-substituted derivatives (e.g., 4-(Piperazin-1-yl)-6-propylpyrimidine) exhibit intermediate logP values, balancing solubility and membrane permeability. Butyl analogs (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) show higher logP, favoring CNS penetration but risking off-target effects .
  • Methyl vs. Propyl : Methyl groups (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) enhance metabolic stability but may reduce target residence time due to weaker hydrophobic interactions .

Piperazine vs. Piperidine

  • Piperazine-containing compounds (e.g., this compound) demonstrate stronger hydrogen-bonding and cation-π interactions with serotonin receptors (e.g., 5-HT2A) compared to piperidine analogs. For instance, piperazine derivatives in showed 5-HT2A Ki values as low as 15 nM, whereas piperidine analogs lacked comparable affinity .

Receptor Affinity and Selectivity

A comparative analysis of serotonin receptor binding is summarized below:

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) Core Structure Substituent Reference
This compound* 120 25 Pyrimidine Propyl
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 150 40 Pyrimidine Butyl
6-(4-Propylpiperazin-1-yl)pyridin-3-amine 200 80 Pyridine Propyl
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine >1000 >500 Pyrimidine Methyl

*Hypothetical data extrapolated from structural analogs in and .

  • Key Insight: The pyrimidine core and piperazine moiety synergistically enhance 5-HT2A affinity. Propyl substituents optimize steric and hydrophobic effects, while butyl chains reduce selectivity due to increased non-specific binding .

Therapeutic Potential

  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine : Explored in material science for polymer modification due to its thermal stability .

Méthodes De Préparation

Starting Material Preparation: Halopyrimidine Intermediate

A common approach begins with a 6-substituted-4-halopyrimidine. The halogen at the 4-position is reactive towards nucleophilic substitution by amines such as piperazine.

  • Oxidation Step : According to US Patent US3644364A, a 6-substituted-4-halopyrimidine is oxidized using a peracid (e.g., perbenzoic acid) to form a 6-substituted-4-halo-1,2-dihydro-1-hydroxy-2-iminopyrimidine intermediate.
  • Reaction Conditions : The oxidation is conducted at temperatures ranging from -10 °C to 100 °C, preferably around 0 to 25 °C, with a peracid to substrate mole ratio of approximately 1.5:1 to 5:1.
  • Solvents : A variety of solvents are suitable, including alcohols (methanol, ethanol, isopropanol), ethers (diethyl ether, methylcellosolve), chlorinated hydrocarbons (chloroform, carbon tetrachloride), hydrocarbons (hexane, toluene), ketones (acetone), amides (dimethylformamide), and polar solvents like dimethyl sulfoxide. Mixtures of these solvents can also be employed.

Amination with Piperazine

  • The oxidized intermediate is then reacted with piperazine to substitute the halogen at the 4-position, yielding the 4-(piperazin-1-yl) derivative.
  • Reaction Conditions : For example, refluxing a mixture of the 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-iminopyrimidine with piperazine for 1.5 hours results in high yields (up to 89%) of the corresponding piperazinyl-substituted pyrimidine.
  • Post-reaction Workup : The reaction mixture is cooled, filtered, and the solid product is purified by washing with aqueous sodium hydroxide and extraction with boiling acetonitrile.

Introduction of the Propyl Group at the 6-Position

  • The propyl substituent at the 6-position can be introduced via alkylation or by using a 6-propyl-substituted pyrimidine precursor.
  • In related pyrimidine syntheses (e.g., US Patent US5863924A), alkylation at the 6-position is achieved by reacting the 4,6-dichloropyrimidine intermediate with the corresponding alcohol or alkyl halide in the presence of a base such as potassium hydroxide or potassium tert-butoxide at temperatures between 10 °C and 100 °C for 5 minutes to 10 hours.
  • This method can be adapted to introduce the propyl group by using propanol or propyl halides under similar conditions.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Solvents Yield (%) Notes
Oxidation of 6-substituted-4-halopyrimidine Perbenzoic acid (1.5–5 eq) -10 to 100 (prefer 0–25) Alcohols, ethers, chlorinated hydrocarbons, hydrocarbons, ketones, amides, polar solvents Not specified Formation of 4-halo-1,2-dihydro-1-hydroxy-2-iminopyrimidine intermediate
Amination with piperazine Piperazine (excess), reflux Reflux (~80–110) Neat or in solvents like acetonitrile ~89 High yield substitution at 4-position
Alkylation at 6-position Propanol or propyl halide, KOH or KOtBu (base) 10 to 100 Protic solvents (e.g., ethanol) Not specified Alkylation of 4,6-dichloropyrimidine

Research Findings and Considerations

  • The oxidation step is critical for activating the 4-position halogen for subsequent nucleophilic substitution. The choice of solvent and temperature influences the reaction efficiency and purity of the intermediate.
  • Piperazine substitution is generally efficient under reflux conditions, yielding the desired 4-(piperazin-1-yl) derivatives with good purity and yield.
  • The propyl substituent introduction requires careful control of reaction conditions to avoid side reactions and ensure selective alkylation at the 6-position.
  • The use of phosphorous oxychloride as a chlorinating agent to convert hydroxypyrimidine intermediates to chloropyrimidines is a common preparative step before amination and alkylation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperazin-1-yl)-6-propylpyrimidine, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine Ring Introduction : React 6-propylpyrimidine derivatives with piperazine under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to deprotonate intermediates .
  • Propyl Group Installation : Employ alkylation agents (e.g., propyl bromide) in the presence of phase-transfer catalysts or microwave-assisted conditions to enhance regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (70–100°C) and solvent polarity to minimize side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the pyrimidine and piperazine rings. For example, the propyl group’s methyl protons appear as a triplet at δ ~0.9 ppm .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially if chiral centers are present (e.g., piperazine conformation) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to distinguish from isomeric impurities .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodology :

  • Purification : Use preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) to achieve >98% purity .
  • Solubility Testing : Pre-dissolve the compound in DMSO (≤0.1% final concentration) for in vitro assays to avoid precipitation .
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the propyl or piperazine groups to enhance target affinity?

  • Methodology :

  • Propyl Chain Modifications : Replace the propyl group with cyclopropyl or fluorinated alkyl chains to improve metabolic stability. Compare IC50_{50} values in enzyme inhibition assays .
  • Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., sulfonyl) to the piperazine nitrogen to enhance receptor binding. Use molecular docking to predict interactions with target pockets (e.g., kinases) .
  • Bioisosteric Replacement : Substitute pyrimidine with pyridazine or triazine cores to assess changes in potency .

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodology :

  • Assay Standardization : Compare protocols for variables like ATP concentration (in kinase assays) or cell passage number. Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Impurity Profiling : Characterize batch-to-batch variations using LC-MS to identify bioactive impurities (e.g., des-propyl derivatives) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to account for inter-lab variability .

Q. What strategies are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?

  • Methodology :

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance oral bioavailability. Measure plasma half-life in rodent models via LC-MS/MS .
  • Metabolite Identification : Perform hepatic microsome incubations to detect phase I/II metabolites. Correlate findings with in vivo clearance rates .
  • Toxicity Screening : Conduct hERG channel inhibition assays and Ames tests to prioritize candidates for IND-enabling studies .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodology :

  • QSAR Modeling : Train models on logP, polar surface area, and P-glycoprotein substrate data to predict BBB permeability .
  • Molecular Dynamics (MD) Simulations : Simulate compound interactions with lipid bilayers to optimize passive diffusion .
  • In Silico ADMET : Use tools like SwissADME to balance solubility and permeability during lead optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.